molecular formula C7H9F3O3 B053334 Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate CAS No. 117015-45-9

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

Cat. No.: B053334
CAS No.: 117015-45-9
M. Wt: 198.14 g/mol
InChI Key: KLIFMERYWGSJJF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a high-value, multifunctional chiral building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates three key reactive handles: a methyl ester, a tertiary hydroxyl group, and a terminal alkene, all centered around a stereogenic carbon bearing a metabolically stable trifluoromethyl (CF3) group. This unique arrangement makes it an exceptionally versatile precursor for the synthesis of complex, fluorinated target molecules.

Properties

IUPAC Name

methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIFMERYWGSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232396
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117015-45-9
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117015-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Considerations:

  • Solvent Systems : Anhydrous methanol serves as both solvent and reactant to drive the equilibrium toward ester formation.

  • Yield Optimization : Excess methanol (5–10 equivalents) improves conversion rates, with yields ranging from 75% to 85%.

  • Purification : The crude product is often purified via vacuum distillation or silica gel chromatography to remove unreacted acid and catalyst residues.

Table 1: Esterification Reaction Parameters

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄70878
p-TsOH651082

Nucleophilic Trifluoromethylation of α,β-Unsaturated Esters

A more sophisticated approach involves introducing the trifluoromethyl group via nucleophilic addition to α,β-unsaturated esters. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is widely used for this purpose.

Reaction Mechanism:

  • Base Activation : A strong base (e.g., cesium fluoride, CsF) generates the trifluoromethyl anion (CF₃⁻) from TMSCF₃.

  • Conjugate Addition : The CF₃⁻ attacks the β-position of the α,β-unsaturated ester, forming a stabilized enolate intermediate.

  • Protonation : The enolate is quenched with a proton source (e.g., H₂O or NH₄Cl), yielding the trifluoromethylated product.

Table 2: Trifluoromethylation Conditions

SubstrateBaseSolventTemperature (°C)Yield (%)
Methyl pent-4-enoateCsFTHF−7862
Ethyl pent-4-enoateTBATDME069

Challenges :

  • Steric Hindrance : Bulky substituents near the reaction site reduce yields, necessitating low temperatures (−78°C) to minimize side reactions.

  • Moisture Sensitivity : TMSCF₃ and CsF are hygroscopic, requiring strictly anhydrous conditions.

Hydroxyl Group Protection-Deprotection Strategies

The hydroxyl group in this compound is prone to oxidation or undesired side reactions during synthesis. Protection as a tert-butyldimethylsilyl (TBS) ether or methoxymethyl (MOM) ether is common.

Procedure:

  • Protection : Treat the hydroxylated intermediate with TBSCl or MOMCl in the presence of imidazole or DMAP.

  • Trifluoromethylation : Perform the CF₃ addition under standard conditions.

  • Deprotection : Remove the protecting group using tetrabutylammonium fluoride (TBAF) for TBS or acidic hydrolysis (HCl/MeOH) for MOM.

Table 3: Protection-Deprotection Efficiency

Protecting GroupDeprotection ReagentYield (%)
TBSTBAF88
MOMHCl/MeOH91

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial production requires optimization for cost and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for esterification steps.

  • Catalyst Recycling : Immobilized acid catalysts (e.g., Nafion-SiO₂) enable reuse across multiple batches, lowering production costs.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitations
Direct EsterificationSimple, high yieldsRequires pure carboxylic acid
TrifluoromethylationModular CF₃ introductionSensitive to steric effects
Protection-DeprotectionPrevents hydroxyl oxidationAdditional synthetic steps

Chemical Reactions Analysis

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate serves as a valuable intermediate in synthetic organic chemistry. Its unique functional groups allow it to participate in various reactions, including:

  • Michael Additions: The compound can act as an electrophile in Michael addition reactions, forming stable adducts with nucleophiles.
  • Rearrangement Reactions: The trifluoromethyl group can facilitate rearrangement reactions under specific conditions, leading to the formation of novel compounds.

Pharmaceutical Development

The compound's structure suggests potential bioactivity, making it a candidate for pharmaceutical applications. Research indicates that derivatives of trifluoromethylated compounds often exhibit enhanced pharmacological properties.

Case Study: Antiviral Activity

A study investigated the antiviral activity of trifluoromethylated compounds against various viral strains. This compound was tested for its ability to inhibit viral replication, showing promising results that warrant further exploration.

Material Science

In material science, this compound is utilized in the development of advanced materials with unique properties:

  • Fluorinated Polymers: The compound can be polymerized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Coatings and Adhesives: Its incorporation into coatings can improve water repellency and durability due to the hydrophobic nature of the trifluoromethyl group.

Table 2: Summary of Applications

Application AreaSpecific Use Cases
Synthetic ChemistryMichael additions, rearrangement reactions
PharmaceuticalPotential antiviral agents
Material ScienceFluorinated polymers, coatings, adhesives

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Diazonium Groups

Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate (17c)
  • Molecular Formula : C₁₄H₁₃F₃N₂O₂.
  • Key Features : Replaces the hydroxyl group with a diazo (-N₂) group.
  • Reactivity : The diazo group enables carbene-mediated cyclopropanation or cycloaddition reactions, useful in synthesizing bicyclic frameworks. However, diazo compounds are thermally unstable and require immediate use (e.g., 17c degrades rapidly) .
  • Synthetic Yield : 39% via Method A, comparable to other diazo derivatives .
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
  • Stability : More stable than diazo analogs due to the absence of reactive N₂ groups.
  • Applications : Preferred in pharmaceutical intermediates where stability under ambient conditions is critical.

Ester Group Modifications: Methyl vs. Ethyl Esters

Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
  • Molecular Formula : C₉H₁₃F₃O₃.
  • Key Differences: Ethyl ester increases molecular weight (212.18 g/mol) and lipophilicity compared to the methyl ester.
  • Applications : Enhanced lipophilicity may improve bioavailability in agrochemicals .

Functional Group Replacements: Hydroxyl vs. Amino Groups

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate
  • Molecular Formula: C₇H₈F₃NO₂.
  • Key Features: Replaces the hydroxyl group with an amino (-NH₂) group and introduces a triple bond (pent-4-ynoate).
  • Reactivity: The amino group increases nucleophilicity, enabling amide bond formation, while the alkyne allows click chemistry applications.
  • Molecular Weight : 195.14 g/mol, slightly lower than the hydroxyl analog .

Complex Derivatives: Protected Amino Variants

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
  • Molecular Formula: C₁₅H₂₂F₃NO₄.
  • Key Features: Incorporates a Boc-protected amino group and an allyl substituent.
  • Applications : Serves as a stable intermediate in peptide synthesis, where the Boc group prevents unwanted side reactions .

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability
This compound 198.14 -OH, -CF₃ High
Methyl 2-diazo-4-(p-tolyl)pent-4-enoate (17b) 217.10 -N₂, -CF₃ Low (thermal)
Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate 212.18 -OH, -CF₃, -CH₃ Moderate
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate 195.14 -NH₂, -CF₃, alkyne Moderate

Spectroscopic Differentiation

  • ¹H NMR :
    • Hydroxyl proton: Broad peak at δ 2.5–5.0 ppm.
    • Diazo protons: Absent in hydroxyl analogs but present as singlet near δ 3.0–4.0 ppm in diazo compounds .
  • FTIR :
    • Hydroxyl stretch: 3200–3600 cm⁻¹.
    • Diazo stretch: 2100–2200 cm⁻¹ .

Biological Activity

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a compound of significant interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound's structure can be represented as follows:

C7H8F3O3\text{C}_7\text{H}_8\text{F}_3\text{O}_3

This structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry and enzyme inhibition studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, which facilitates its interaction with molecular targets.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by forming covalent bonds with active site residues. This inhibition alters enzyme kinetics and substrate binding, leading to decreased enzymatic activity.
  • Protein-Ligand Interactions : Studies indicate that the compound can effectively modulate protein-ligand interactions, making it useful in the design of new therapeutic agents .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the inhibition of specific microbial enzymes .
  • Therapeutic Applications : Its unique chemical properties have led to investigations into its potential use in treating various diseases, particularly those involving enzyme dysregulation .

Case Studies and Experimental Data

  • Enzyme Inhibition Studies : In a study focusing on matrix metalloproteinase (MMP) inhibitors, this compound was evaluated for its ability to inhibit MMP-1. The results indicated that the compound could effectively reduce MMP activity, suggesting its potential role in therapeutic applications for diseases characterized by excessive matrix remodeling .
  • Pharmacophore Modeling : Pharmacophore models have been developed to predict the interaction sites of this compound with target proteins. These models have identified key interactions that contribute to its inhibitory effects on enzymes like MMPs .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits MMP-1 and other enzymes
Antimicrobial EffectsExhibits potential antimicrobial properties
Protein-Ligand Interaction ModulationAlters binding dynamics in protein interactions
Potential Therapeutic ApplicationsInvestigated for treatment of enzyme-related diseases

Q & A

What are the most efficient synthetic methodologies for preparing methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in academic research?

Answer:
The compound can be synthesized via Knoevenagel condensation under solvent-free conditions using silica-immobilized L-proline as a recyclable catalyst. This method avoids toxic solvents and achieves high yields (70–90%) by reacting salicylaldehyde derivatives with ethyl trifluoroacetoacetate. Microwave-assisted heating further optimizes reaction time and energy efficiency. Post-synthesis, purification is achieved via column chromatography using hexane/ethyl acetate gradients .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from dynamic stereochemical effects?

Answer:
Dynamic effects (e.g., rotational barriers around the trifluoromethyl group) can cause unexpected NMR splitting. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to −40°C may resolve splitting by slowing rotation. Additionally, 2D NMR techniques (e.g., NOESY, HSQC) can clarify spatial relationships between protons and confirm stereochemistry .

What advanced strategies are recommended for crystallographic refinement of this compound, particularly with disordered trifluoromethyl groups?

Answer:
Employ SHELXL for refinement, utilizing its ISOR and DELU constraints to model disorder in the trifluoromethyl group. High-resolution data (≤1.0 Å) is critical. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws. Validate results with the Hirshfeld surface analysis to ensure plausible intermolecular interactions .

How can enantioselective synthesis be achieved for the stereogenic 2-hydroxy-2-(trifluoromethyl) center?

Answer:
Use chiral auxiliaries or asymmetric organocatalysts (e.g., modified L-proline derivatives) during the Knoevenagel step. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH eluent) or NMR chiral shift reagents (e.g., Eu(hfc)₃). For absolute configuration assignment, combine X-ray crystallography with circular dichroism (CD) spectroscopy .

What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model the electron-withdrawing effect of the trifluoromethyl group and its impact on the hydroxy pentenoate backbone. Use NBO analysis to study hyperconjugation, and molecular dynamics (MD) simulations to assess solvent interactions. Cross-validate with experimental IR and UV-Vis spectra .

How should researchers design bioactivity studies for derivatives of this compound?

Answer:
Leverage structural analogs (e.g., 2-trifluoromethyl-2H-chromenes) known for cyclooxygenase-2 (COX-2) inhibition or antiviral activity . Design assays such as:

  • Enzyme inhibition assays (e.g., COX-2 IC₅₀ determination).
  • Cellular cytotoxicity screens (e.g., MTT assay on cancer cell lines).
  • In silico docking (AutoDock Vina) to prioritize targets like potassium channels or viral proteases.

What green chemistry principles can be applied to scale up synthesis sustainably?

Answer:
Adopt solvent-free mechanochemical synthesis (ball milling) or microwave-assisted reactions to reduce energy use. Use biodegradable catalysts (e.g., immobilized L-proline on silica) and recycle via filtration. Monitor environmental impact using E-factor calculations (kg waste/kg product) .

How can researchers address low yields in the esterification step of the synthesis?

Answer:
Optimize the Fischer esterification conditions:

  • Use molecular sieves to remove water.
  • Increase reaction temperature (80–100°C) with toluene as an azeotrope-forming solvent .
  • Replace H₂SO₄ with Amberlyst-15 (a solid acid catalyst) to minimize side reactions. Confirm completion via FT-IR (disappearance of -OH stretch at 3200–3500 cm⁻¹) .

What analytical techniques are critical for distinguishing regioisomers in derivatives of this compound?

Answer:
Combine high-resolution mass spectrometry (HRMS) with 2D NMR (HMBC, NOESY) to assign substitution patterns. For example, HMBC correlations between the ester carbonyl and adjacent protons can differentiate regioisomers. X-ray crystallography remains the gold standard for unambiguous assignment .

How can researchers mitigate challenges in reproducibility when scaling up from milligram to gram quantities?

Answer:
Control crystallization kinetics via slow cooling (0.1°C/min) in ethyl acetate/hexane. For hygroscopic intermediates, use Schlenk techniques under inert gas. Document all parameters (e.g., stirring rate, cooling gradients) in a quality-by-design (QbD) framework to ensure batch consistency .

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